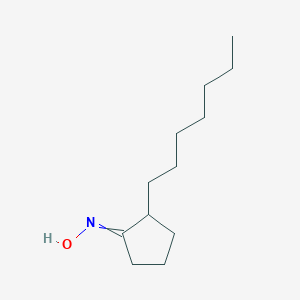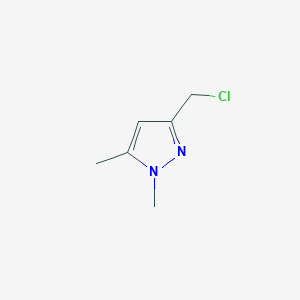![molecular formula C8H6N2O B065364 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile CAS No. 193605-65-1](/img/structure/B65364.png)
2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a versatile scaffold that can be modified to create novel molecules with enhanced pharmacological properties. The synthesis of this compound is relatively simple, and it has been extensively studied for its biological activities. In
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways. For example, it has been shown to inhibit the activity of several enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. It has also been reported to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile depend on the specific derivative and the target molecule. However, some general effects have been reported. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to reduce the production of inflammatory mediators, such as cytokines and chemokines. In addition, some derivatives of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile have been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile in lab experiments include its ease of synthesis, its versatility as a scaffold, and its potential as a lead compound for drug discovery. However, there are also some limitations. For example, this compound can be unstable under certain conditions, which can affect the reproducibility of experiments. In addition, the pharmacological properties of this compound can vary depending on the specific derivative and the target molecule, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile. One direction is to further explore its potential as a scaffold for the design of new drugs. This can be achieved by synthesizing and evaluating new derivatives with enhanced pharmacological properties. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its therapeutic potential. Furthermore, the development of new methods for the synthesis of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile and its derivatives can also be an area of future research.
Métodos De Síntesis
The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile can be achieved through the reaction of 2-aminopyridine with furfural in the presence of a Lewis acid catalyst. This reaction leads to the formation of an imine intermediate, which undergoes cyclization to yield the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
Aplicaciones Científicas De Investigación
2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile has been extensively studied for its biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential as a scaffold for the design of new drugs. Several derivatives of 2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile have been synthesized, and their pharmacological properties have been evaluated. These derivatives have shown promising results in preclinical studies, and some of them are currently undergoing clinical trials.
Propiedades
Número CAS |
193605-65-1 |
|---|---|
Nombre del producto |
2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile |
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
2,3-dihydrofuro[3,2-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1,3H,2,4H2 |
Clave InChI |
OVONGKFCOXINCG-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C(=NC=C2)C#N |
SMILES canónico |
C1COC2=C1C(=NC=C2)C#N |
Sinónimos |
Furo[3,2-c]pyridine-4-carbonitrile,2,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)




